One of the main applications of 2,3-DFB in scientific research is as a precursor to other molecules. For example, it can be used to synthesize:
2,3-Difluorobenzonitrile is an aromatic compound characterized by the presence of two fluorine atoms located at the 2- and 3-positions of a benzonitrile structure. Its chemical formula is , and it has a molecular weight of approximately 141.10 g/mol. This compound appears as a colorless to pale yellow liquid and is known for its utility in various
The biological activity of 2,3-difluorobenzonitrile has been explored in various studies. It has shown potential as an antimicrobial agent and may exhibit cytotoxic effects against certain cancer cell lines. The introduction of fluorine atoms often enhances the lipophilicity and metabolic stability of compounds, making them more effective in biological systems . Additionally, its derivatives have been studied for their potential use in drug development targeting specific diseases due to their unique interactions with biological targets.
Several synthetic routes have been developed for the preparation of 2,3-difluorobenzonitrile:
2,3-Difluorobenzonitrile finds applications in various fields:
Studies have shown that 2,3-difluorobenzonitrile interacts effectively with various biological targets. Its derivatives have been investigated for their binding affinity to specific enzymes and receptors. The presence of fluorine enhances interactions due to increased lipophilicity and altered electronic properties. This makes it a valuable compound for further exploration in medicinal chemistry and drug design.
Several compounds share structural similarities with 2,3-difluorobenzonitrile. Below is a comparison highlighting its uniqueness:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
2-Fluorobenzonitrile | C7H4FN | Contains only one fluorine atom; less reactive |
3-Fluorobenzonitrile | C7H4FN | Fluorine at the meta position; different reactivity |
2,4-Difluorobenzonitrile | C7H4F2N | Fluorines at different positions; used in OLEDs |
2,6-Difluorobenzonitrile | C7H4F2N | Fluorines on opposite sides; different biological activity |
4-Cyano-2,3-difluorobenzoic acid | C8H5F2N | Contains carboxylic acid functionality; more polar |
The unique positioning of fluorine atoms in 2,3-difluorobenzonitrile allows it to exhibit distinct chemical reactivity compared to these similar compounds. Its applications in pharmaceuticals and material science further emphasize its significance within this class of compounds.
Irritant